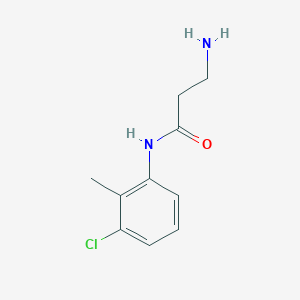

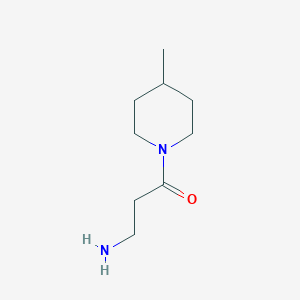

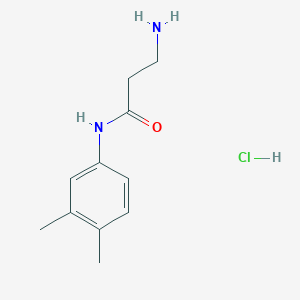

3-amino-N-(3-chloro-2-methylphenyl)propanamide

Vue d'ensemble

Description

3-amino-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .

Molecular Structure Analysis

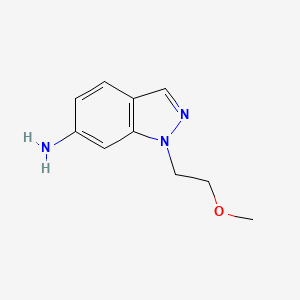

The molecular structure of this compound consists of a propanamide backbone with a 3-chloro-2-methylphenyl group attached to the nitrogen . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular weight is 212.68 . More specific properties such as boiling point, melting point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique

Pharmacological Potential and Therapeutic Applications

Oncological Applications : FTY720, a structurally related compound, has shown significant preclinical antitumor efficacy in several cancer models, suggesting potential applications of related compounds in cancer therapy. It operates through S1PR-independent mechanisms distinct from its immunosuppressive properties (Zhang et al., 2013).

Flavor Enhancement in Foods : Branched aldehydes derived from amino acids, similar in structure to the compound , play a crucial role in the flavor profile of various food products. These compounds are formed and degraded through metabolic conversions influenced by microbial activity and food composition (Smit et al., 2009).

Neuroprotective and Metabolic Effects : Chlorogenic Acid (CGA), which shares functional groups with the compound , exhibits antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory effects. It's involved in lipid and glucose metabolism, showing promise in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Potential in ADHD Treatment : Compounds with similar structures and properties have been investigated for their therapeutic effects and pharmacokinetics in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), indicating a potential area of application for structurally related compounds (Wilens et al., 2001).

Role in Advanced Oxidation Processes (AOPs) : Amines and azo compounds, closely related to the compound , are resistant to conventional degradation processes. AOPs can effectively mineralize these compounds, enhancing the efficacy of treatment schemes, which is crucial for managing the environmental impact of nitrogen-containing compounds (Bhat & Gogate, 2021).

Propriétés

IUPAC Name |

3-amino-N-(3-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5-6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFLKIGVLRYSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(Diethylamino)ethoxy]-3-methoxyphenyl}methanamine](/img/structure/B3308553.png)

![2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B3308632.png)